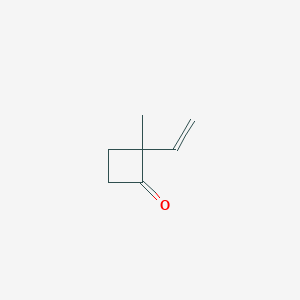
2-Methyl-2-vinylcyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-vinylcyclobutanone is an organic compound with the molecular formula C7H10O. It is a cyclobutanone derivative characterized by the presence of a methyl group and a vinyl group attached to the cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-vinylcyclobutanone can be synthesized through various methods, including [2+2] cycloaddition reactions. One common approach involves the cycloaddition of alkenes with alkylidene complexes, leading to the formation of cyclobutane rings . Another method includes the ring expansion of cyclopropanol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of transition metal catalysts, such as rhodium or palladium, can enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-vinylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-vinylcyclobutanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-vinylcyclobutanone involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, leading to the formation of new carbon-carbon bonds. Transition metal catalysts, such as rhodium and palladium, facilitate these reactions by coordinating with the vinyl and carbonyl groups, promoting the formation of cyclobutane rings .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-butene: An unsaturated hydrocarbon with similar structural features but lacks the cyclobutanone ring.
Cyclobutanone: A simpler cyclobutanone derivative without the methyl and vinyl groups.
2-Vinylcyclobutanone: A cyclobutanone derivative with a vinyl group but without the methyl group.
Uniqueness: 2-Methyl-2-vinylcyclobutanone is unique due to the presence of both a methyl and a vinyl group on the cyclobutane ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-ethenyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6(7)8/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
AAUQZRKAZPQLCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


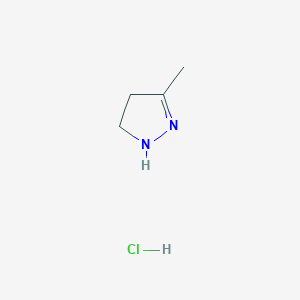
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)

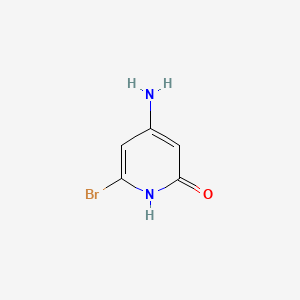
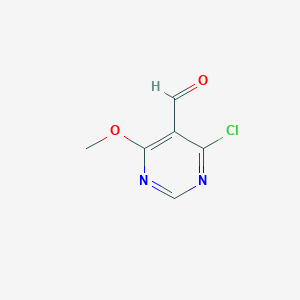
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)


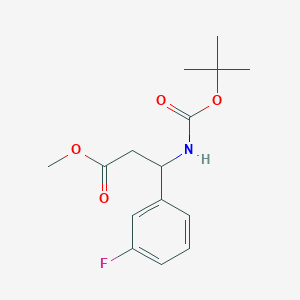
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
